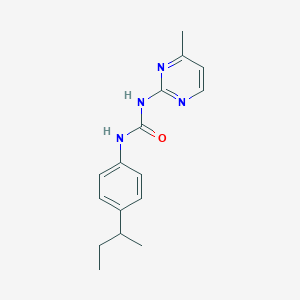
N-1,3-benzodioxol-5-yl-N'-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2,5-difluorophenyl)urea, commonly known as BDBU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an attractive candidate for use in a range of experimental settings.
Mecanismo De Acción
The mechanism of action of BDBU is not well understood, but it is believed to act as a nucleophile in a variety of chemical reactions. BDBU has been shown to react with a variety of electrophiles, including alkyl halides, epoxides, and ketones.
Biochemical and Physiological Effects:
BDBU has been shown to exhibit a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. BDBU has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDBU is its versatility in a variety of experimental settings. BDBU can be used as a catalyst, a ligand, or a reagent, making it a useful tool for a wide range of chemical reactions. However, one limitation of BDBU is its potential toxicity, which must be carefully considered when using the compound in experimental settings.
Direcciones Futuras
There are a number of potential future directions for research into BDBU, including the development of new synthetic methods for the compound, the investigation of its potential applications in the development of new materials, and the exploration of its potential therapeutic applications in the treatment of a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of BDBU and its potential interactions with other compounds.
Métodos De Síntesis
BDBU can be synthesized through a variety of methods, including the reaction of 1,3-benzodioxole with 2,5-difluoroaniline in the presence of a suitable catalyst. Other methods include the reaction of 2,5-difluoroaniline with urea in the presence of a suitable solvent, or the reaction of 1,3-benzodioxole with a suitable isocyanate.
Aplicaciones Científicas De Investigación
BDBU has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a ligand in metal-catalyzed reactions, and as a reagent in the preparation of pharmaceutical compounds. BDBU has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-1-3-10(16)11(5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBPFNPAXDGTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)
![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)

![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5312680.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)